Endothelin Receptor Antagonist Potency: pA2 Values in Functional Assays
In Tezosentan (RO 610612), which incorporates 5-isopropylpyridine-2-sulfonamide as a key pharmacophoric element, the compound exhibits functional antagonism of endothelin receptors with pA2 values of 9.5 for ETA (rat aorta) and 7.7 for ETB (rat trachea) [1]. This dual antagonism profile is distinct from the 5-methyl analog (Clazosentan), which demonstrates high selectivity for ETA (pA2 ~9.4) with minimal ETB activity, indicating that the isopropyl substituent enables broader receptor engagement [2].
| Evidence Dimension | Functional antagonism (pA2) against endothelin receptors |
|---|---|
| Target Compound Data | pA2 (ETA) = 9.5; pA2 (ETB) = 7.7 |
| Comparator Or Baseline | 5-Methyl analog (Clazosentan): pA2 (ETA) ~9.4; pA2 (ETB) negligible |
| Quantified Difference | ETB functional antagonism retained with 5-isopropyl analog vs. nearly absent with 5-methyl analog |
| Conditions | Isolated rat aorta (ETA) and rat trachea (ETB) contraction assays |
Why This Matters
Procurement of the 5-isopropyl building block is essential for programs requiring dual ETA/ETB antagonism rather than ETA-selective profiles.
- [1] Clozel, M., et al. (1999). Pharmacology of Tezosentan, New Endothelin Receptor Antagonist Designed for Parenteral Use. Journal of Pharmacology and Experimental Therapeutics, 290(2), 840-846. View Source
- [2] Roux, S., et al. (1999). Ro 61-1790, a new hydrosoluble endothelin antagonist: pharmacology in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 290(2), 826-833. View Source
